![molecular formula C7H10N2O3 B129500 (5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione CAS No. 144466-57-9](/img/structure/B129500.png)
(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione
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Overview
Description
(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione, commonly known as spirodiazaspiro, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further study. In
Scientific Research Applications
Spirodiazaspiro has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, making it a promising candidate for the development of new therapies for anxiety and depression. Additionally, spirodiazaspiro has been found to modulate the activity of GABA-A receptors, suggesting that it may have potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders.
Mechanism of Action
The mechanism of action of spirodiazaspiro is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. By enhancing the activity of these receptors, spirodiazaspiro may have anxiolytic and antidepressant effects, as well as potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects
Spirodiazaspiro has been found to exhibit unique biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, which may contribute to its anxiolytic and antidepressant effects. Additionally, spirodiazaspiro has been found to have anticonvulsant effects in animal models, suggesting that it may have potential as a therapeutic agent for the treatment of epilepsy. Further research is needed to fully understand the biochemical and physiological effects of spirodiazaspiro.
Advantages and Limitations for Lab Experiments
The advantages of using spirodiazaspiro in lab experiments include its high yield and purity, as well as its potential applications in neuroscience and pharmacology research. However, there are also limitations to using spirodiazaspiro in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Future Directions
There are several future directions for research on spirodiazaspiro. One potential direction is to further investigate its anxiolytic and antidepressant effects in animal models, with the goal of developing new therapies for anxiety and depression. Another potential direction is to investigate its potential therapeutic effects for neurological disorders, such as epilepsy. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of spirodiazaspiro.
Synthesis Methods
The synthesis of spirodiazaspiro involves the reaction of cyclohexanone with hydrazine hydrate and sodium acetate to yield 1,2,4,5-tetrahydro-3H-1,5-benzodiazepin-2-one. This intermediate is then reacted with maleic anhydride to yield (5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione. The synthesis method of spirodiazaspiro has been optimized for high yield and purity, making it a viable compound for scientific research applications.
properties
CAS RN |
144466-57-9 |
---|---|
Product Name |
(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione |
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H10N2O3/c10-4-1-2-7(9-4)3-5(11)8-6(7)12/h5,11H,1-3H2,(H,8,12)(H,9,10)/t5-,7-/m1/s1 |
InChI Key |
QFDNETLFCLSOQH-IYSWYEEDSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@H](NC2=O)O)NC1=O |
SMILES |
C1CC2(CC(NC2=O)O)NC1=O |
Canonical SMILES |
C1CC2(CC(NC2=O)O)NC1=O |
synonyms |
1,7-Diazaspiro[4.4]nonane-2,6-dione,8-hydroxy-,(5R-trans)-(9CI) |
Origin of Product |
United States |
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